

Tebufenpyrad cross-resistance with pyridaben

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Compound Focus: Tebufenpyrad

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Summary of Cross-Resistance Evidence

The table below summarizes key experimental findings that demonstrate cross-resistance between **tebufenpyrad** and pyridaben.

Resistant Strain (Source Pest)	Selection Agent	Cross-Resistance Level	Primary Identified Mechanism(s)	Citation
Two-spotted spider mite (<i>Tetranychus urticae</i>) from apples	Tebufenpyrad	>210-fold to Pyridaben	Not specified in the study	[1]
Citrus red mite (<i>Panonychus citri</i>)	Pyridaben	Cross-resistance to Tebufenpyrad confirmed	Target-site mutation (H107R and V103I in PSST subunit)	[2]
Two-spotted spider mite (<i>Tetranychus urticae</i>) multi-resistant strain	Field selection (Tebufenpyrad)	High cross-resistance to Pyridaben and Fenpyroximate	Elevated cytochrome P450 activity (metabolic detoxification)	[3]

Resistant Strain (Source Pest)	Selection Agent	Cross-Resistance Level	Primary Identified Mechanism(s)	Citation
Kanzawa spider mite (<i>Tetranychus kanzawai</i>)	Independent strains	Monogenic inheritance of resistance to both	Single gene controlling resistance to each, with different dominance levels	[4]

Shared Mechanism of Action

The primary reason for this cross-resistance is that both **tebufenpyrad** and pyridaben are classified as **Mitochondrial Electron Transport Inhibitors (METI-I)** that target **Complex I** [5] [3] [6]. They disrupt cellular respiration by binding to the same general target—the NADH-coenzyme Q reductase region in the mitochondrial membrane—which inhibits ATP production and leads to pest death [5].

Detailed Experimental Evidence

The following experiments provide the data supporting the cross-resistance summary.

Experiment 1: Direct Measurement of Cross-Resistance in *T. urticae*

- **Objective:** To confirm field-evolved resistance to **tebufenpyrad** and quantify cross-resistance to other acaricides.
- **Protocol:** A spider mite strain (WA) from a **tebufenpyrad** control failure was collected. The resistance level (LC50) of the WA strain was compared to a susceptible strain using laboratory bioassays. Cross-resistance to other acaricides was measured similarly [1].
- **Key Result:** The **tebufenpyrad**-resistant strain showed **extremely high cross-resistance to pyridaben (>210-fold)**, as well as cross-resistance to fenproximate (24.6-fold) [1].

Experiment 2: Identification of a Shared Target-Site Mutation in *P. citri*

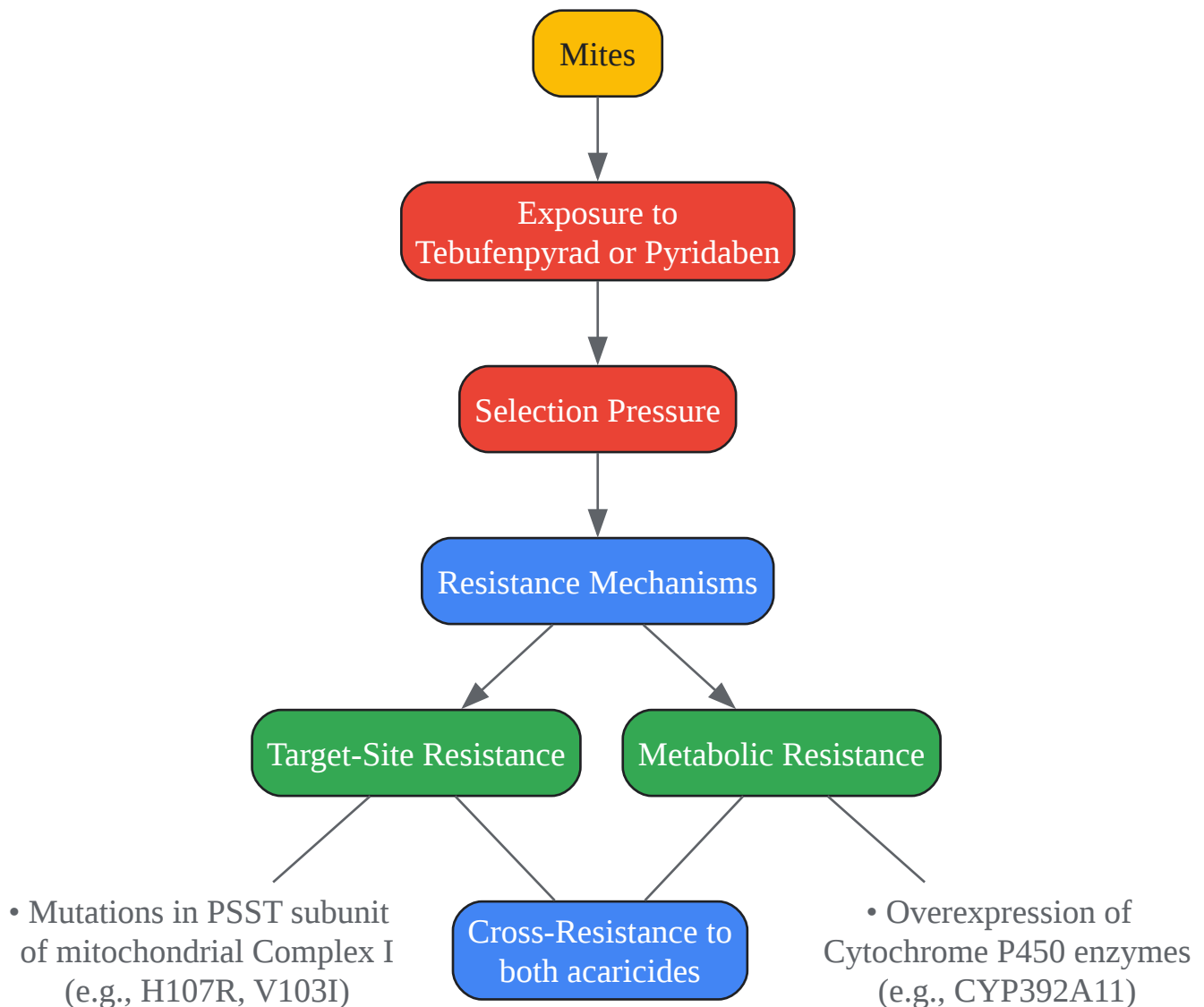
- **Objective:** To identify the genetic basis of pyridaben resistance and its implications for cross-resistance.
- **Protocol:** Researchers performed bulked segregant analysis and genome sequencing on pyridaben-resistant and susceptible mite strains. They identified specific mutations in the **PSST subunit** of mitochondrial complex I. The effect of these mutations was validated by introducing them into transgenic *Drosophila melanogaster* (fruit flies) and conducting bioassays [2].
- **Key Result:** The mutations **H107R** and **V103I** in the PSST subunit were positively correlated with pyridaben resistance. When introduced into *Drosophila*, these mutations also conferred resistance to **tebufenpyrad**, providing direct evidence that a shared target-site mutation can cause cross-resistance [2].

Experiment 3: Evidence for Metabolic Cross-Resistance in *T. urticae*

- **Objective:** To investigate the role of detoxifying enzymes in METI-acaricide resistance.
- **Protocol:** A multi-resistant strain of spider mite (MR-VP) was studied. P450 activity was measured using model substrates. The effect of the P450 inhibitor Piperonyl Butoxide (PBO) on acaricide toxicity was tested in bioassays [3].
- **Key Result:** The resistant strain showed **elevated cytochrome P450 activity**. When pre-treated with PBO, the toxicity of pyridaben, **tebufenpyrad**, and fenpyroximate was significantly restored, indicating that **enhanced P450-based detoxification** is a shared mechanism for resistance to these acaricides [3].

Visualizing Resistance Mechanisms

The diagram below illustrates the two main mechanisms—target-site and metabolic resistance—that lead to cross-resistance between **tebufenpyrad** and pyridaben.



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Implications for Research and Management

The evidence has critical implications for professionals in the field:

- **Resistance Management:** The strong cross-resistance means these acaricides should not be used as alternatives to one another in rotation or mixture programs. This can guide the development of more sustainable resistance management strategies.
- **Diagnostic Tools:** The identified PSST mutations (e.g., H107R, V103I) can be used to develop molecular diagnostic kits for rapid detection of resistance in field populations [2].

- **Product Development:** When developing new Complex I inhibitors, screening for cross-resistance against these established compounds is crucial, as resistant pest populations may already exist.

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